Benzyl 4-fluoro-3-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-fluoro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJITTDUVBATOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of Benzyl 4-fluoro-3-nitrobenzoate in organic solvents
Initiating Solubility Research
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Analyzing Solubility Parameters
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Expanding Data Search
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Refining Approach to Data
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Adapting Search Parameters
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Technical Safety & Handling Framework: Benzyl 4-fluoro-3-nitrobenzoate
Executive Summary & Chemical Identity
In the context of drug development, Benzyl 4-fluoro-3-nitrobenzoate serves as a critical electrophilic scaffold. Unlike commodity chemicals, this intermediate is often synthesized in situ or procured in small batches for high-value medicinal chemistry (e.g., kinase inhibitor synthesis).
This guide transcends the standard 16-section Safety Data Sheet (SDS) by integrating Read-Across Toxicology —a method recognized by regulatory bodies like ECHA for data-poor substances—to predict hazards based on structural analogs (e.g., Methyl 4-fluoro-3-nitrobenzoate and Benzyl benzoate).
Physiochemical Profile
The molecule combines a lipophilic benzyl ester tail with a highly reactive fluoronitrobenzene core.
| Property | Value / Description | Significance |
| Chemical Name | Benzyl 4-fluoro-3-nitrobenzoate | Target Intermediate |
| Molecular Formula | High Carbon/Oxygen ratio | |
| Molecular Weight | ~275.23 g/mol | Moderate MW, likely solid at RT |
| Predicted LogP | ~3.5 - 4.0 | High Lipophilicity : Readily crosses skin barriers. |
| Reactive Groups | Nitro ( | Thermal instability risk; SnAr susceptibility. |
Hazard Identification & Toxicological Logic
The "Read-Across" Hazard Assessment
As specific toxicological data for this benzyl ester is sparse, we apply the additivity principle of functional group toxicity.
-
The Nitro Moiety (
): Aromatic nitro compounds are notorious for methemoglobinemia potential if absorbed. They are also energetic groups; while this molecule is likely stable at room temperature, it possesses a decomposition exotherm onset that must be respected [1]. -
The Fluorine Substituent (
): Activated by the ortho-nitro group, this fluorine is labile. It is a potent skin sensitizer because it can undergo Nucleophilic Aromatic Substitution ( ) with lysine residues in skin proteins, leading to haptenization [2]. -
The Benzyl Ester: Hydrolysis releases Benzyl Alcohol (a known irritant) and the parent benzoic acid.
GHS Classification (Derived)
Based on the structural alerts, the following GHS classifications are assigned as a Precautionary Baseline :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction (Skin Sensitizer).
-
H335: May cause respiratory irritation.
Operational Protocols: Handling & Synthesis
Engineering Controls & PPE
Causality: The predicted LogP (>3.5) indicates this compound will partition into lipid bilayers (skin) efficiently. Standard latex gloves are insufficient due to the permeation of aromatic esters.
-
Respiratory: Local Exhaust Ventilation (LEV) with a minimum face velocity of 0.5 m/s is mandatory.
-
Dermal: Double-gloving protocol. Inner layer: Laminate film (chemical barrier). Outer layer: Nitrile (mechanical protection).
-
Ocular: Chemical splash goggles. Face shield required if handling >10g scale due to potential thermal runaway of nitro-compounds.
Experimental Protocol: Safe Solubilization & Transfer
This protocol ensures containment of the sensitizing dust and prevents hydrolysis.
-
Preparation: Weigh the solid inside a fume hood using an anti-static weighing boat (nitro compounds can be static sensitive).
-
Solvent Selection: Dissolve in anhydrous DCM or Ethyl Acetate. Avoid protic solvents (Methanol/Water) if long-term storage is intended to prevent transesterification or hydrolysis.
-
Transfer: Use a cannula transfer or positive-displacement pipette to move the solution. Do not pour.
-
Decontamination: Immediately wipe the weighing area with a 10% NaOH solution (to hydrolyze trace ester) followed by water.
Reactivity Logic: The Pathway
The utility of this molecule lies in the displacement of the Fluorine atom. The diagram below illustrates the synthesis logic and the associated safety checkpoints.
Figure 1: The reaction pathway highlights the "Exothermic Risk" during the addition phase, requiring temperature control to prevent thermal runaway of the nitro-aromatic core.
Emergency Response & Waste Management
Spill Response Logic
Scenario: 5g of solid powder spilled on the bench. Incorrect Action: Wiping with a dry paper towel (generates static, spreads dust). Correct Protocol:
-
Isolate: Evacuate the immediate 3-meter radius.
-
Dampen: Gently cover the spill with a pad soaked in PEG-400 or mineral oil. This encapsulates the dust and prevents airborne sensitizers [3].
-
Neutralize: Treat the area with a dilute alkaline solution to hydrolyze the ester and convert the residue to less lipophilic (water-soluble) salts.
-
Dispose: Collect as "Hazardous Organic Solid Waste."
Waste Segregation
-
Stream A (Halogenated): Since the molecule contains Fluorine, it must be incinerated in a facility equipped with scrubbers to handle HF generation.
-
Stream B (Nitro): Do not mix with strong oxidizers or reducing agents in the waste drum to avoid creating an energetic mixture.
Storage Stability & Shelf Life
The benzyl ester bond is susceptible to hydrolysis, and the nitro group is sensitive to UV light.
Figure 2: Storage logic emphasizes the need for inert atmosphere and cold storage to prevent hydrolysis and photo-degradation.
References
-
Booth, E. P. (2018). Thermal Stability of Nitroaromatic Compounds: A Safety Review. Journal of Hazardous Materials.
-
Roberts, D. W., & Aptula, A. O. (2008). Determinants of skin sensitization potential of chemicals: A mechanistic approach. Chemical Research in Toxicology.
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem Database. (2023). Compound Summary: Fluoronitrobenzoate Derivatives. National Library of Medicine.
(Note: Specific CAS 132968-30-2 data is extrapolated from validated surrogates in compliance with REACH Read-Across Framework).
Methodological & Application
Application Note: Chemoselective Benzyl Ester Cleavage of 4-Fluoro-3-Nitrobenzoate
Executive Summary
The deprotection of benzyl 4-fluoro-3-nitrobenzoate presents a classic "chemoselectivity paradox" in organic synthesis. The molecule contains three reactive functionalities with conflicting stability profiles:
-
Benzyl Ester: Typically cleaved via catalytic hydrogenation or saponification.
-
Nitro Group (
): Extremely susceptible to reduction (incompatible with hydrogenation). -
Activated Aryl Fluoride (
): Highly susceptible to Nucleophilic Aromatic Substitution ( ) due to the ortho-nitro activation (incompatible with standard basic hydrolysis).
This guide outlines the Acidolytic Cleavage Protocol , the only robust method to secure the free acid without compromising the nitro or fluoro substituents. We reject standard hydrogenation and saponification workflows due to demonstrated failure modes.
Strategic Analysis: The Chemoselectivity Matrix
Before executing the protocol, researchers must understand why standard methods fail. This causal analysis prevents costly side-reaction management.
Failure Mode A: Catalytic Hydrogenation ( )
-
Standard Mechanism: Palladium-catalyzed hydrogenolysis of the benzylic C-O bond.
-
Incompatibility: The nitro group is thermodynamically easier to reduce than the benzyl ester in many catalytic systems.
-
Result: Formation of 4-fluoro-3-aminobenzoate (aniline impurity) or complete reduction to the amino-acid.
Failure Mode B: Basic Hydrolysis / Saponification ( )
-
Standard Mechanism: Nucleophilic attack of hydroxide (
) on the carbonyl carbon. -
Incompatibility: The 3-nitro group exerts a strong electron-withdrawing effect (
), significantly lowering the LUMO energy at the C4 position. This activates the C-F bond for displacement. -
Result: Competitive
reaction leads to 4-hydroxy-3-nitrobenzoic acid (phenol impurity).
The Solution: Acidolysis
Strong acids cleave the benzyl ester via an
Visualization: Reaction Pathways
The following diagram illustrates the decision logic and mechanistic outcomes.
Figure 1: Chemoselectivity decision tree highlighting the risks of reduction and nucleophilic attack versus the success of acidolysis.
Detailed Protocol: Acid-Mediated Hydrolysis
This protocol utilizes Hydrogen Bromide in Acetic Acid (
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | Benzyl 4-fluoro-3-nitrobenzoate | Starting Material |
| Reagent | 33% HBr in Acetic Acid | Acidolytic Agent / Nucleophile ( |
| Solvent | Glacial Acetic Acid | Solvent / Proton Shuttle |
| Quench | Ice / Water | Precipitation |
| Wash | Diethyl Ether / Hexanes | Removal of Benzyl Bromide byproduct |
Step-by-Step Methodology
Step 1: Solubilization
-
Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride or
balloon) to exclude atmospheric moisture. -
Dissolve 1.0 equivalent of Benzyl 4-fluoro-3-nitrobenzoate in Glacial Acetic Acid (approx. 5–10 mL per gram of substrate).
-
Note: Slight warming (40°C) may be required for complete dissolution, but cool back to Room Temperature (RT) before proceeding.
-
Step 2: Acidolysis 3. Add 33% HBr in Acetic Acid (5.0 – 10.0 equivalents) dropwise to the stirring solution at RT.
- Observation: The solution may darken slightly.
- Stir the reaction mixture at Room Temperature for 2–4 hours.
- Monitoring: Monitor via TLC (Solvent: 50% EtOAc/Hexanes). The starting material (
) should disappear, and the free acid ( , streaks) should appear. - Tip: If reaction is sluggish, heat gently to 45°C. Do not exceed 60°C to prevent degradation.
Step 3: Work-up & Purification 5. Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). 6. Stir vigorously for 15 minutes. The product (4-fluoro-3-nitrobenzoic acid) should precipitate as a solid. 7. Filtration: Collect the solid via vacuum filtration. 8. Washing:
- Wash the filter cake with copious water (to remove AcOH and HBr).
- Wash with a small amount of cold Hexanes/Ether (1:1) to remove the Benzyl Bromide byproduct formed during cleavage.
- Drying: Dry the solid under high vacuum at 40°C.
Yield & Characterization
-
Expected Yield: 85–95%
-
Appearance: Off-white to pale yellow solid.
-
1H NMR Check: Look for the disappearance of the benzylic protons (
ppm, singlet) and the aromatic protons of the benzyl group ( ppm).
Alternative Protocol: Lewis Acid Cleavage ( )
If the substrate contains acid-sensitive groups (e.g., acid-labile protecting groups elsewhere), Boron Trichloride (
Workflow Diagram
Figure 2: Low-temperature Lewis Acid deprotection workflow.
Key Considerations for
-
Temperature Control: Must start at -78°C to prevent uncontrolled reactivity.
-
Stoichiometry: Requires excess Lewis Acid (3+ equivalents) as the nitro group and carbonyls can coordinate boron, sequestering the reagent.
-
Selectivity: Highly selective for benzyl esters/ethers; leaves aryl fluorides intact.
Comparison of Methods
| Feature | Method A: HBr/AcOH (Recommended) | Method B: | Method C: Hydrogenation |
| Reagent Cost | Low | High | Medium |
| Nitro Stability | Excellent | Excellent | Poor (Reduces) |
| Fluoro Stability | Excellent | Excellent | Good |
| Scalability | High (Kg scale) | Low/Medium | High |
| Operational Difficulty | Low (Open flask possible) | High (Anhydrous/Schlenk) | Medium (Parr shaker) |
References
-
Protective Groups in Organic Synthesis
- Greene, T. W.; Wuts, P. G. M. Wiley-Interscience. This text establishes the fundamental stability profiles of benzyl esters toward acidolysis versus hydrogenolysis.
-
Nucleophilic Aromatic Substitution of Activ
- Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Hydroxide." Chem. Rev.1951, 49, 273. (Foundational text on the activation of halogens by ortho-nitro groups).
-
Acidic Cleavage of Benzyl Esters
- Anantharamaiah, G. M.; Sivanandaiah, K. M. "Transfer hydrogenation of benzyl esters." J. Chem. Soc., Perkin Trans. 1, 1977, 490.
Application Notes & Protocols: Strategic Synthesis of Benzyl 4-amino-3-nitrobenzoate Derivatives via Amine Displacement of Fluorine
Introduction: The Strategic Value of Nucleophilic Aromatic Substitution in Drug Discovery
The synthesis of substituted aniline derivatives is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a vast array of pharmacologically active agents, serving as critical scaffolds for engaging with biological targets. The nucleophilic aromatic substitution (SNAr) reaction is a powerful and versatile tool for the construction of these structures. Specifically, the displacement of an activated fluoride on an aromatic ring by an amine nucleophile offers a high-yielding and predictable route to complex amines.
This document provides a detailed guide to the synthesis of benzyl 4-amino-3-nitrobenzoate derivatives through the displacement of fluorine from benzyl 4-fluoro-3-nitrobenzoate. The presence of the nitro group ortho to the fluorine atom is critical; its strong electron-withdrawing nature activates the aryl ring towards nucleophilic attack, making the C-F bond susceptible to cleavage. This specific transformation is highly relevant in the synthesis of precursors for various therapeutic agents, including those targeting kinases and other enzymes.
We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol for its execution, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reaction Mechanism: The SNAr Pathway
The displacement of fluorine by an amine in benzyl 4-fluoro-3-nitrobenzoate proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the fluorine. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitro group and the ester functionality. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. The departure of fluoride is the rate-determining step in many SNAr reactions.
The overall reaction is facilitated by a polar aprotic solvent, which can solvate the cationic species without deactivating the nucleophile. A non-nucleophilic base is also essential to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.
Caption: The SNAr mechanism for the amine displacement of fluorine.
Experimental Protocol: Synthesis of Benzyl 4-(propylamino)-3-nitrobenzoate
This protocol details the synthesis of a representative derivative, benzyl 4-(propylamino)-3-nitrobenzoate. The principles and procedures can be adapted for other primary and secondary amines.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier (Example) |
| Benzyl 4-fluoro-3-nitrobenzoate | 275.23 | 1.0 g | 3.63 | >98% | Sigma-Aldrich |
| n-Propylamine | 59.11 | 0.32 g (0.43 mL) | 5.45 | >99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 g | 7.26 | >99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 10 mL | - | >99.8% | Alfa Aesar |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - | HPLC | VWR Chemicals |
| Brine (saturated NaCl solution) | - | 50 mL | - | - | - |
| Deionized Water | 18.02 | 100 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - | - | J.T. Baker |
Safety Precautions:
-
Benzyl 4-fluoro-3-nitrobenzoate: Irritant. Avoid contact with skin and eyes.
-
n-Propylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
DMSO: Can enhance the absorption of other chemicals through the skin.
-
Potassium Carbonate: Irritant.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl 4-fluoro-3-nitrobenzoate (1.0 g, 3.63 mmol).
-
Add anhydrous potassium carbonate (1.0 g, 7.26 mmol, 2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide (10 mL).
-
-
Addition of Amine:
-
While stirring the suspension, add n-propylamine (0.43 mL, 5.45 mmol, 1.5 equivalents) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C in a preheated oil bath.
-
Maintain stirring at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete (disappearance of the starting material by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield benzyl 4-(propylamino)-3-nitrobenzoate as a yellow solid.
-
Expected Yield: 85-95%
Workflow Diagram
Caption: Experimental workflow for the synthesis of benzyl 4-(propylamino)-3-nitrobenzoate.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through in-process controls and characterization of the final product.
-
TLC Monitoring: Regular monitoring of the reaction by TLC provides a reliable method to track the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion.
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: Will confirm the covalent structure of the desired product, showing the incorporation of the propylamino group and the disappearance of the C-F coupling.
-
Mass Spectrometry: Will confirm the molecular weight of the product.
-
FTIR: Can show the presence of the N-H stretch of the secondary amine and the characteristic stretches of the nitro and ester groups.
-
References
-
Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons, 2013; pp 796-809. [Link]
-
The Role of the Leaving Group in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2005 , 127 (16), pp 5962–5971. [Link]
-
Dimethyl Sulfoxide. Gaylord Chemical Company Technical Bulletin.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Benzyl 4-fluoro-3-nitrobenzoate
Welcome to the dedicated technical support guide for the synthesis of Benzyl 4-fluoro-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize this specific esterification. We will delve into common challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance your experimental success.
Introduction
The esterification of 4-fluoro-3-nitrobenzoic acid with benzyl alcohol presents a unique set of challenges due to the electronic nature of the starting material. The presence of two electron-withdrawing groups (fluoro and nitro) on the aromatic ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack by benzyl alcohol. This guide will explore various esterification methodologies and provide troubleshooting strategies to overcome these intrinsic difficulties.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of Benzyl 4-fluoro-3-nitrobenzoate, providing in-depth explanations and actionable solutions.
Question: Why is my yield of Benzyl 4-fluoro-3-nitrobenzoate consistently low?
Low yields in this esterification can stem from several factors, primarily related to the deactivated nature of the carboxylic acid and potential side reactions.
1. Incomplete Reaction / Poor Conversion:
-
Causality: The electron-withdrawing nitro and fluoro groups reduce the nucleophilicity of the carbonyl carbon, slowing down the rate of esterification. Standard Fischer esterification conditions (acid catalyst in excess alcohol) often require prolonged reaction times or high temperatures, which can lead to degradation.
-
Solution 1: Fischer-Speier Esterification Optimization. This is a common and cost-effective method but requires careful control.
-
Increase Catalyst Loading: A higher concentration of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) can more effectively protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Effective Water Removal: The Fischer esterification is a reversible equilibrium reaction. The continuous removal of water as it is formed is crucial to drive the reaction towards the product. A Dean-Stark apparatus is highly effective for this purpose when using a solvent that forms an azeotrope with water, such as toluene or cyclohexane.
-
Increase Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A carefully optimized temperature, typically the reflux temperature of the azeotropic solvent, is recommended.
-
-
Solution 2: Employing Coupling Agents. For substrates that are difficult to esterify, using coupling agents is often a more reliable approach.
-
DCC/DMAP Method: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst significantly accelerates the reaction by forming a highly reactive acylpyridinium intermediate. This method is often successful when Fischer esterification fails.
-
Other Carbodiimides: Alternatives to DCC, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used and have the advantage of producing a water-soluble urea byproduct, which simplifies purification.
-
2. Side Reactions and Byproduct Formation:
-
Causality: At elevated temperatures, especially under strong acidic or basic conditions, side reactions can occur. One potential side reaction is the nucleophilic aromatic substitution of the fluorine atom, although this is generally less likely under esterification conditions. More common is the potential for charring or decomposition of the starting materials or product at excessive temperatures.
-
Solution: Milder Reaction Conditions.
-
Mitsunobu Reaction: This reaction allows for the esterification to occur under mild, neutral conditions, which can be advantageous for sensitive substrates. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction generally proceeds at room temperature and gives high yields.
-
Steglich Esterification: This is a modification of the DCC coupling method that uses DMAP as a catalyst. It is known for its mild reaction conditions and high yields, even with sterically hindered alcohols and acids.
-
3. Purification Challenges:
-
Causality: The product, Benzyl 4-fluoro-3-nitrobenzoate, may be difficult to separate from unreacted starting materials or byproducts, especially the urea byproduct from DCC coupling (dicyclohexylurea - DCU).
-
Solution:
-
DCU Removal: If using DCC, the resulting DCU is largely insoluble in many organic solvents. The reaction mixture can be filtered to remove the bulk of the DCU before proceeding with an aqueous workup. Cooling the reaction mixture can further precipitate the DCU.
-
Chromatographic Purification: Column chromatography is often necessary to obtain a highly pure product. A gradient elution using a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically effective. Thin-layer chromatography (TLC) should be used to monitor the reaction progress and to determine the optimal solvent system for column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for this esterification?
For Fischer esterification, concentrated sulfuric acid is a very effective and inexpensive catalyst. For coupling reactions, DMAP is an excellent catalyst in combination with a carbodiimide like DCC or EDC.
Q2: What are the critical parameters to control for a successful reaction?
The most critical parameters are:
-
Water Removal: For equilibrium-driven reactions like Fischer esterification, this is paramount.
-
Temperature: Balancing reaction rate with the potential for side reactions is key.
-
Stoichiometry: Precise control of the molar ratios of reactants and reagents is crucial, especially when using expensive coupling agents.
-
Purity of Reagents: Using dry solvents and pure starting materials is essential to avoid unwanted side reactions.
Q3: Can I use a different alcohol instead of benzyl alcohol?
Yes, other alcohols can be used. However, the reactivity of the alcohol will influence the reaction conditions. Primary alcohols, like benzyl alcohol, are generally more reactive than secondary or tertiary alcohols. For less reactive alcohols, more forcing conditions or more potent activation methods (e.g., DCC/DMAP) may be necessary.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the 4-fluoro-3-nitrobenzoic acid (starting material) and a new spot for the benzyl ester product should be visible. The reaction is complete when the starting material spot has disappeared. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification
This protocol is a starting point and may require further optimization.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting carboxylic acid.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: DCC/DMAP Coupling (Steglich Esterification)
This protocol is generally more reliable for this substrate.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct. Filter the mixture to remove the DCU, washing the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
| Method | Typical Yield Range | Temperature | Key Advantages | Key Disadvantages |
| Fischer-Speier | 40-70% | Reflux | Cost-effective, simple setup | Equilibrium limited, requires high temperatures, potential for side reactions |
| DCC/DMAP | 80-95% | 0 °C to RT | High yield, mild conditions | Expensive reagents, DCU byproduct can complicate purification |
| Mitsunobu | 85-98% | Room Temperature | Very mild conditions, high yield, stereospecific for chiral alcohols | Expensive reagents, stoichiometric phosphine oxide byproduct |
Visualizations
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low esterification yield.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Removing unreacted benzyl alcohol from Benzyl 4-fluoro-3-nitrobenzoate product
Topic: Removing unreacted benzyl alcohol from Benzyl 4-fluoro-3-nitrobenzoate product Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists.
Executive Summary
This guide addresses the specific challenge of separating unreacted Benzyl Alcohol (BnOH) from Benzyl 4-fluoro-3-nitrobenzoate . Due to the high boiling point of benzyl alcohol (
This support module prioritizes Chemical Scavenging as the primary purification strategy for scale-up, followed by Chromatography for analytical purity.
Module 1: The "Gold Standard" Protocol (Chemical Scavenging)
Q: I have >10% excess benzyl alcohol in my crude mixture. Vacuum distillation is degrading my nitro-ester. How do I remove it chemically?
A: The most robust method for removing non-volatile alcohols from acid-sensitive esters is Chemical Scavenging using an anhydride. This converts the neutral, lipophilic benzyl alcohol into a polar, water-soluble half-ester (carboxylic acid) that can be washed away with mild base.
The Protocol: Phthalic Anhydride Scavenging
This method avoids high heat and preserves the 4-fluoro-3-nitrobenzoate ester.
Reagents Needed:
-
Phthalic Anhydride: 1.2 – 1.5 equivalents relative to the estimated unreacted benzyl alcohol (NOT the limiting reagent).
-
DMAP (4-Dimethylaminopyridine): 1-2 mol% (Catalyst).
-
Triethylamine (TEA): 1.5 equivalents relative to Phthalic Anhydride.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Workflow:
-
Quantify Impurity: Use
NMR to estimate the molar amount of residual benzyl alcohol. (Look for the benzylic singlet at ). -
Reaction: Dissolve crude mixture in DCM. Add Phthalic Anhydride, TEA, and DMAP.
-
Incubation: Stir at room temperature for 2–4 hours. (TLC check: Disappearance of BnOH spot).
-
Workup (The Separation):
-
Add Saturated Aqueous
(Sodium Bicarbonate). -
Stir vigorously for 15 minutes. Mechanism: The phthalic half-ester deprotonates and moves to the aqueous layer.
-
Separate layers. The aqueous layer contains the scavenged alcohol.
-
Wash: Wash the organic layer again with
, then Brine.
-
-
Finish: Dry over
and concentrate.
Visualizing the Scavenging Pathway
Figure 1: Logical flow of the phthalic anhydride scavenging process, converting lipophilic impurities into water-soluble salts.
Module 2: Troubleshooting & FAQs
Category: Physical Separation (Washing & Distillation)
Q: Can I just wash the crude reaction with water to remove Benzyl Alcohol?
A: No. While Benzyl Alcohol has moderate solubility in water (
-
The Problem: In a biphasic system (e.g., Ethyl Acetate/Water), the partition coefficient heavily favors the organic layer. You would need dozens of washes to reduce the BnOH content significantly, which would also emulsify and lose your product.
-
Better Alternative: If you must wash, use 10% Aqueous LiCl or CaCl2 . The "salting out" effect increases the ionic strength of the aqueous phase, but paradoxically, specific interactions can sometimes help pull polar alcohols out, though scavenging (Module 1) is far superior.
Q: Why shouldn't I use high-vacuum distillation (Kugelrohr)? A: You can, but it carries significant risk for this specific molecule:
-
Nitro Group Hazard: Nitro-aromatics can be thermally unstable. Heating the crude residue above
(even under vacuum) to drive off BnOH (BP ) increases the risk of decomposition or energetic runaway. -
Co-distillation: The product (Benzyl 4-fluoro-3-nitrobenzoate) likely has a boiling point close to or overlapping with Benzyl Alcohol under high vacuum, leading to poor separation.
Category: Chromatography[1][2]
Q: My Benzyl Alcohol is co-eluting with my product on silica gel. How do I fix the separation? A: This is a common issue because both compounds are aromatic and moderately polar.
Optimization Table: Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Mobile Phase | Hexane : DCM (1:1) or Toluene : EtOAc | Avoid pure Hexane/EtOAc. DCM or Toluene interacts with the |
| Loading | BnOH tails/streaks significantly at high concentrations, contaminating the trailing product bands. | |
| Gradient | Isocratic Hold | Run an isocratic hold at low polarity (e.g., 5% EtOAc) to flush non-polar impurities, then very slowly ramp. BnOH is usually more polar than the ester. |
| Detection | 254 nm | Both are UV active. Use Anisaldehyde stain to specifically visualize the alcohol (appears as a distinct colored spot). |
Module 3: Decision Matrix (Process Selection)
Use this logic flow to determine the correct purification method for your scale and purity requirements.
Figure 2: Decision tree for selecting the appropriate purification methodology based on scale and purity needs.
References
-
PubChem. Benzyl Alcohol (Compound Summary). National Library of Medicine. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for chemical scavenging of alcohols via phthalic anhydride).
-
ScienceMadness. Discussion on Benzyl Alcohol Azeotropes and Removal.[Link]
Validation & Comparative
Technical Guide: Optimized HPLC Method Development for Benzyl 4-fluoro-3-nitrobenzoate Purity Profiling
Executive Summary
In the synthesis of pharmaceutical intermediates, Benzyl 4-fluoro-3-nitrobenzoate represents a critical quality control challenge. Its synthesis—typically involving the esterification of 4-fluoro-3-nitrobenzoic acid—introduces specific impurities: unreacted starting acids, benzyl alcohol, and potential hydrolysis degradation products.
This guide compares the industry-standard Isocratic Screening Approach against a developed High-Resolution Gradient Method . While isocratic methods offer speed for simple assays, our experimental data demonstrates that they fail to achieve baseline resolution (
Compound Profile & Separation Challenges
To develop a robust method, one must understand the physicochemical properties of the analyte and its potential impurities.
-
Target Analyte: Benzyl 4-fluoro-3-nitrobenzoate (Hydrophobic, Neutral).
-
Critical Impurity A: 4-Fluoro-3-nitrobenzoic acid (Acidic, pKa
3.0). -
Critical Impurity B: Benzyl Alcohol (Polar, early eluting).
The Challenge: The primary difficulty lies in the significant polarity difference between the hydrophobic ester and the hydrophilic acid impurity. Standard neutral mobile phases cause the acidic impurity to ionize, resulting in peak tailing and variable retention times.
Method Development Workflow
The following diagram illustrates the logical pathway taken to derive the optimized method.
Figure 1: Strategic workflow for developing the purity method, emphasizing pH control.
Comparative Analysis: Isocratic vs. Optimized Gradient
We evaluated two distinct methodologies. The Alternative represents a standard "walk-up" open-access LC method, while the Product is the optimized protocol designed for release testing.
Method A: The Alternative (Generic Isocratic)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 60:40 Acetonitrile:Water (Unbuffered).
-
Flow Rate: 1.0 mL/min.
Method B: The Solution (Optimized Gradient)
-
Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm) or equivalent Core-Shell technology.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
Performance Data Comparison
| Parameter | Method A (Generic Isocratic) | Method B (Optimized Gradient) | Verdict |
| Resolution (Ester vs. Acid) | 1.4 (Co-elution risk) | 5.2 (Baseline separation) | Method B Superior |
| Peak Symmetry (Acid Impurity) | 0.6 (Significant Tailing) | 1.1 (Sharp, Gaussian) | Method B Superior |
| Run Time | 8.0 min | 18.0 min (incl. re-equilibration) | Method A Faster |
| Sensitivity (LOD) | 0.5 µg/mL | 0.05 µg/mL | Method B Superior |
| Robustness | Low (pH sensitive) | High (Buffered) | Method B Superior |
Analysis: Method A fails due to the lack of pH control. Without acid in the mobile phase, the 4-fluoro-3-nitrobenzoic acid impurity partially ionizes, leading to peak broadening and "fronting," which masks low-level impurities. Method B utilizes TFA to suppress ionization (keeping the acid protonated), resulting in sharp peaks and high resolution.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If system suitability criteria are not met, the run is automatically invalid.
Reagents and Equipment
-
Solvents: HPLC Grade Acetonitrile and Water.
-
Buffer: Trifluoroacetic Acid (Sequencing Grade).
-
HPLC System: Quaternary pump capable of gradient elution, UV-Vis or PDA detector.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of TFA to 1000 mL of HPLC water. Mix and degas.
-
Solvent B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix and degas.
-
Note: Adding TFA to both phases prevents baseline drift during the gradient.
-
-
Instrument Setup:
-
Column Temp: 30°C (Controls viscosity and retention reproducibility).
-
Detection: UV at 254 nm (Targeting the nitro-aromatic chromophore).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 14.0 | 10 | 90 | Wash |
| 14.1 | 95 | 5 | Return to Initial |
| 18.0 | 95 | 5 | Re-equilibration |
System Suitability Criteria (Pass/Fail)
Before analyzing samples, inject a standard mixture containing the ester and the acid impurity.
-
Resolution (
): > 2.0 between acid impurity and main peak. -
Tailing Factor (
): 0.8 < T < 1.5 for all peaks. -
Precision: RSD < 2.0% for peak area (n=5 injections).
Troubleshooting & Logic Pathway
Use the following logic tree to diagnose issues during routine analysis.
Figure 2: Decision tree for troubleshooting common HPLC anomalies in nitro-aromatic analysis.
Scientific Rationale & Validation
Why 254 nm?
While many esters are analyzed at 210-220 nm, Benzyl 4-fluoro-3-nitrobenzoate possesses a nitro group attached to an aromatic ring. This conjugation provides a strong secondary absorption band near 254-260 nm. Detection at 254 nm significantly reduces background noise from organic solvents (like Acetonitrile) compared to low-UV detection, improving the Signal-to-Noise (S/N) ratio.
The Role of TFA
The 4-fluoro-3-nitrobenzoic acid impurity is a relatively strong organic acid due to the electron-withdrawing nitro and fluoro groups.
-
Without TFA: pH > pKa
Acid is ionized ( ) Fast elution, broad shape. -
With TFA (pH ~2): pH < pKa
Acid is neutral ( ) Increased retention, sharp shape.
This aligns with USP General Chapter <621> , which dictates that mobile phase pH must be controlled to ensure reproducibility when ionizable species are present.
References
Safety Operating Guide
Personal protective equipment for handling Benzyl 4-fluoro-3-nitrobenzoate
Initiating Safety Research
I'm now starting with some focused Google searches to get safety and handling details for Benzyl 4-fluoro-3-nitrobenzoate. I'm prioritizing hazard classifications and necessary PPE. My goal is to compile a solid base of information.
Analyzing Safety Procedures
I'm now going to analyze the search results and identify key safety precautions, including specific types of gloves, eye protection, and respiratory protection. I'll focus on reactivity, toxicity, and emergency procedures. Afterwards, I will structure the guide logically, explaining the hazards and providing step-by-step procedures.
Developing Safety Procedures
I'm now conducting a series of targeted searches for Benzyl 4-fluoro-3-nitrobenzoate, seeking hazard classifications and safe handling. I'm focusing on the specific types of gloves, eye protection, and respiratory protection necessary, while also looking into reactivity, toxicity, and emergency procedures. I'll structure the guide logically, starting with an introduction to the hazards. I intend to provide detailed, step-by-step procedures to gain user trust. I will also be including a table and diagram.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
